1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene
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Overview
Description
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of three fluorine atoms, one iodine atom, and one trifluoromethyl group attached to a benzene ring. This compound is known for its high chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the iodination of trifluoromethyl-substituted benzene derivatives. For instance, trifluorotoluene can be iodinated using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the coupling of an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst . Industrial production methods often utilize high-pressure reactors and specific catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of iodine, this compound readily participates in nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:
4-Iodobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms, making it less reactive in certain chemical reactions.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which can enhance its reactivity and stability in specific applications.
4-(Trifluoromethoxy)iodobenzene: Features a trifluoromethoxy group instead of a trifluoromethyl group, leading to different electronic and steric properties.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Biological Activity
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by multiple fluorine and iodine substituents, enhances its chemical stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇HF₆I
- Molecular Weight : 325.978 g/mol
- CAS Number : 2237235-23-1
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration through biological membranes.
- Halogen Bonding : The iodine atom can form halogen bonds with target proteins, potentially altering their conformation and activity.
- Electronic Modulation : The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Biological Applications
- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific enzymes or receptors. Its application is particularly noted in cancer treatment and infectious diseases .
- Imaging Studies : It is utilized in developing radiolabeled tracers for imaging studies, enhancing the visualization of biological processes in vivo.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Anticancer Activity
A study investigated the antiproliferative effects of fluorinated compounds similar to this compound on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell viability in breast and ovarian cancer cells, suggesting a promising avenue for further research into fluorinated compounds as anticancer agents .
Inhibition Studies
Research into enzyme inhibitors has shown that fluorinated aromatic compounds can effectively inhibit enzyme activity. For instance, a related study demonstrated that modifications to the trifluoromethyl group could enhance selectivity and potency against specific targets such as MAGL (monoacylglycerol lipase), a key player in the endocannabinoid system .
Data Table: Biological Activity Overview
Future Directions
The future research trajectory for this compound appears promising due to its potential applications in drug development and agrochemicals. Continued exploration into its structure-activity relationships (SAR) may yield novel therapeutic agents with enhanced efficacy against various diseases .
Properties
IUPAC Name |
1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVOPNLASDIPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.